3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide
Description
3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a benzodioxole moiety and a methoxyethyl group. The benzodioxole ring (1,3-benzodioxole) is a bicyclic structure known for its electron-rich aromatic system, often utilized in medicinal chemistry for its metabolic stability and ability to engage in π-π interactions. The sulfonamide group (-SO₂NH-) is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and enzyme inhibition. The methoxyethyl substituent on the sulfonamide nitrogen may enhance solubility and modulate pharmacokinetic properties. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs and synthetic strategies can be inferred from related compounds in the literature .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S/c1-17-7-5-14-21(15,16)8-2-6-18-11-3-4-12-13(9-11)20-10-19-12/h3-4,9,14H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBKVJUGZMALLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol with formaldehyde. The resulting benzo[d][1,3]dioxole is then subjected to etherification with a suitable halogenated propane derivative to introduce the propane chain. Finally, the sulfonamide group is introduced via sulfonation and subsequent amination with 2-methoxyethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Products may include benzoquinones or carboxylic acids.
Reduction: The primary amine derivative.
Substitution: Various substituted ethers or thioethers.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The target compound shares structural motifs with several classes of benzodioxole-containing derivatives:
Key Differences :
- The target compound’s sulfonamide group distinguishes it from piperazine and benzimidazole derivatives, which instead feature nitrogenous heterocycles.
Physicochemical Properties
Key Observations :
- Piperazine derivatives exhibit higher melting points (≥171°C) due to ionic HCl salt formation, whereas sulfonamides may have lower melting points depending on substituents .
- The fluorine atom in benzimidazoles () and paroxetine precursors () could influence bioavailability via altered LogP values.
Analytical Characterization
All compounds in the evidence were characterized via:
- 1H/13C-NMR : Confirmed benzodioxole protons (δ 6.5–7.0 ppm for aromatic H) and sulfonamide/piperazine NH signals (δ 2.5–5.0 ppm) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content matched theoretical values (e.g., C: 54–59%, N: ~5% for piperazines; ).
- MS Data : Used to confirm molecular ions (e.g., [M+H]+ for benzimidazoles; ).
Unique Aspects :
- The target compound’s methoxyethyl group would show distinct NMR signals (e.g., δ 3.3–3.5 ppm for OCH₂CH₂OCH₃) compared to piperazine N–CH₂ protons.
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzo[d][1,3]dioxole moiety is known to enhance interactions with various biological targets, potentially influencing enzyme activity and receptor binding. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.33 g/mol. Its structure includes a sulfonamide group that can participate in various chemical interactions, enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄S |
| Molecular Weight | 292.33 g/mol |
| CAS Number | 1329366-10-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d][1,3]dioxole core : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the sulfonamide group : This step often involves nucleophilic substitution reactions where the sulfonamide moiety is attached to the alkyl chain.
- Purification : Techniques such as recrystallization and chromatography are employed to isolate the desired product in high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid side chains in target enzymes, potentially inhibiting their activity.
- Receptor Binding : The benzo[d][1,3]dioxole moiety may engage in π-π interactions with aromatic residues in proteins, modulating receptor activity.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate excellent antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
- Antifungal Screening : In a study evaluating various dioxole derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL against S. aureus .
- Antibacterial Effects : Another study highlighted that certain dioxole derivatives exhibited potent antibacterial activity against multiple strains of Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide, and how do they influence its chemical reactivity?
- Structural Features :
- Sulfonamide group : Enhances hydrogen-bonding capacity and potential biological activity (e.g., antibacterial properties via enzyme inhibition) .
- Benzo[d][1,3]dioxole moiety : Imparts electron-rich aromaticity, influencing electrophilic substitution reactivity and metabolic stability .
- Methoxyethyl side chain : Modulates solubility and steric effects during intermolecular interactions .
- Methodological Insight : Use computational tools (e.g., molecular docking) to predict binding affinities with target enzymes like dihydropteroate synthase, a common target for sulfonamides .
Q. What synthetic methodologies are typically employed for sulfonamide derivatives containing benzodioxole groups?
- Key Steps :
Sulfonylation : React 5-aminobenzodioxole derivatives with sulfonyl chlorides (e.g., propane-1-sulfonyl chloride) in the presence of a base (e.g., triethylamine) to neutralize HCl .
Etherification : Introduce the methoxyethyl group via nucleophilic substitution using 2-methoxyethyl bromide under alkaline conditions .
- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or dichloroethane) to minimize side reactions .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance the synthesis yield of this compound?
- Variables to Test :
- Solvent polarity : Compare yields in polar aprotic (DMF) vs. non-polar solvents (dichloroethane) .
- Catalyst selection : Evaluate bases like pyridine vs. triethylamine for sulfonylation efficiency .
- Reaction time : Monitor progress via TLC (silica gel, hexane/ethyl acetate 7:3) to determine optimal duration .
- Data-Driven Approach : Use a factorial design of experiments (DoE) to identify interactions between variables .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR : Confirm substituent positions via H and C spectra (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for CHNOS: 366.1) .
Q. How do computational methods like density functional theory (DFT) elucidate the electronic properties of this compound?
- Applications :
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions on the benzodioxole ring .
- Frontier molecular orbitals : Predict reactivity trends (e.g., HOMO-LUMO gap ≈ 4.5 eV for similar sulfonamides) .
- Validation : Compare computed IR spectra with experimental data to confirm functional group vibrations .
Q. How should researchers address contradictions in reported antibacterial efficacy data for sulfonamide derivatives?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
